5-Isopropyl-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

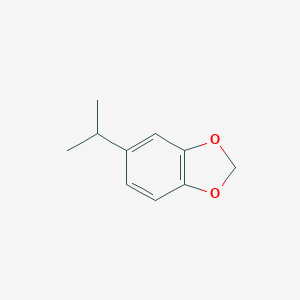

5-Isopropyl-1,3-benzodioxole: is an organic compound characterized by a benzene ring fused with a dioxole ring, with an isopropyl group attached to the benzene ring. The molecular formula of this compound is C10H12O2 . This compound is known for its aromaticity, which significantly enhances its stability and contributes to its reactive nature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3-benzodioxole typically involves the acetalization or ketalization of catechols with appropriate aldehydes or ketones. One common method involves the reaction of catechol with isopropyl aldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of zeolite catalysts, such as HY zeolite, which has been shown to be efficient for the acetalization and ketalization reactions. The use of zeolite catalysts allows for high conversion and selectivity under mild conditions, making the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isopropyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Isopropyl-1,3-benzodioxole serves as an intermediate in the synthesis of various organic compounds , including pharmaceuticals and agrochemicals. Its structural properties make it a valuable building block for creating complex molecules.

Pharmaceutical Applications

Research indicates that derivatives of 1,3-benzodioxole can enhance the anti-tumor efficiency of arsenicals. These derivatives inhibit microsomal cytochrome P450 enzymes, which prolongs the retention time of co-administered drugs, thereby enhancing their therapeutic effects . Notably, conjugating arsenicals with 1,3-benzodioxole derivatives has shown promise in improving anti-proliferative activity against cancer cells while minimizing organ toxicity .

Agricultural Use

In agriculture, compounds derived from this compound have been identified as potent auxin receptor agonists , promoting root growth in plants. This mechanism involves binding to the auxin receptor TIR1, enhancing transcriptional activity related to root development . Such growth regulators are crucial for improving crop yields and resilience against environmental stressors.

Fragrance and Flavor Industry

The compound is also utilized in the fragrance and flavor industry due to its aromatic properties. It contributes to the formulation of various fragrances and flavoring agents, leveraging its pleasant scent profile.

Case Studies

Wirkmechanismus

The mechanism of action of 5-Isopropyl-1,3-benzodioxole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses. These compounds bind to the auxin receptor TIR1, enhancing transcriptional activity and down-regulating the expression of root growth-inhibiting genes .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Benzodioxole, 5-(1-propenyl)-

- 1,3-Benzodioxole, 5-propyl-

- 1,3-Benzodioxole, 5-ethyl-

Comparison: 5-Isopropyl-1,3-benzodioxole is unique due to the presence of the isopropyl group, which influences its reactivity and stability. Compared to 1,3-Benzodioxole, 5-(1-propenyl)-, which has a propenyl group, this compound exhibits different reactivity patterns in substitution and oxidation reactions. The isopropyl group also affects the compound’s physical properties, such as boiling point and solubility .

Biologische Aktivität

5-Isopropyl-1,3-benzodioxole is a compound belonging to the benzodioxole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 1,3-benzodioxole derivatives. Various methods have been explored to enhance yield and selectivity in producing this compound. For instance, a study highlighted the use of recyclable catalysts in a continuous process to improve the efficiency of synthesizing benzodioxole derivatives, demonstrating a conversion rate of up to 73% under optimal conditions .

Anticancer Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. In vitro studies have shown that certain derivatives can induce cytotoxic effects against various cancer cell lines. For example, derivatives synthesized with amide groups demonstrated lower IC50 values compared to standard chemotherapeutics like Doxorubicin, suggesting potent anticancer properties .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| 2a | 3.94 | Hep3B |

| 2b | 9.12 | Caco-2 |

| Doxorubicin (control) | <1.0 | Multiple |

The mechanism of action appears to involve cell cycle arrest at the G2-M phase, indicating that these compounds may disrupt normal cellular proliferation processes .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds derived from this structure have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .

Insecticidal Activity

In addition to its anticancer and antioxidant properties, this compound has been investigated for its larvicidal activity against Aedes aegypti, a vector for several viral diseases. One study reported that specific derivatives exhibited LC50 values indicating effective larvicidal action without significant mammalian toxicity .

| Compound | LC50 (μM) | LC90 (μM) | Mammalian Toxicity |

|---|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

This highlights the potential for developing new insecticides based on benzodioxole derivatives that are safer for non-target organisms.

Case Studies

- Anticancer Study : A recent investigation into benzodioxole derivatives revealed that compound 2a significantly inhibited cell cycle progression in Hep3B liver cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

- Insecticide Development : The synthesis and testing of various benzodioxole acids against Aedes aegypti showed that modifications in the aromatic ring significantly influenced biological activity, leading to the identification of promising candidates for further development as insecticides .

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUBNQSPUZXGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.